molecular formula C17H12FNO2 B5771338 2-(2-fluorophenyl)-4-(3-methylphenyl)-6H-1,3-oxazin-6-one

2-(2-fluorophenyl)-4-(3-methylphenyl)-6H-1,3-oxazin-6-one

Cat. No. B5771338
M. Wt: 281.28 g/mol
InChI Key: GYJXYRZAGQYNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenyl)-4-(3-methylphenyl)-6H-1,3-oxazin-6-one, also known as FMOX, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. FMOX belongs to the class of oxazinones, which are cyclic compounds containing an oxazinone ring. In

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-4-(3-methylphenyl)-6H-1,3-oxazin-6-one involves the inhibition of dihydroorotate dehydrogenase, which is an enzyme involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, 2-(2-fluorophenyl)-4-(3-methylphenyl)-6H-1,3-oxazin-6-one disrupts the proliferation of cancer cells and the growth of pathogenic fungi and bacteria.
Biochemical and physiological effects:
2-(2-fluorophenyl)-4-(3-methylphenyl)-6H-1,3-oxazin-6-one has been shown to exert a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of fungal and bacterial growth, and the modulation of the immune response. 2-(2-fluorophenyl)-4-(3-methylphenyl)-6H-1,3-oxazin-6-one has also been found to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-fluorophenyl)-4-(3-methylphenyl)-6H-1,3-oxazin-6-one is its broad-spectrum activity against cancer cells, fungi, and bacteria. 2-(2-fluorophenyl)-4-(3-methylphenyl)-6H-1,3-oxazin-6-one is also relatively easy to synthesize and can be obtained in high yield. However, one limitation of 2-(2-fluorophenyl)-4-(3-methylphenyl)-6H-1,3-oxazin-6-one is its low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, further studies are needed to determine the optimal dosage and administration route of 2-(2-fluorophenyl)-4-(3-methylphenyl)-6H-1,3-oxazin-6-one for different applications.

Future Directions

There are several future directions for the research and development of 2-(2-fluorophenyl)-4-(3-methylphenyl)-6H-1,3-oxazin-6-one. One potential area of investigation is the use of 2-(2-fluorophenyl)-4-(3-methylphenyl)-6H-1,3-oxazin-6-one as a scaffold for the design of novel anticancer and antifungal agents. Another direction is the exploration of the immunomodulatory properties of 2-(2-fluorophenyl)-4-(3-methylphenyl)-6H-1,3-oxazin-6-one and its potential application in the treatment of autoimmune diseases. Additionally, the development of more efficient synthesis methods and the optimization of the physicochemical properties of 2-(2-fluorophenyl)-4-(3-methylphenyl)-6H-1,3-oxazin-6-one could enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, 2-(2-fluorophenyl)-4-(3-methylphenyl)-6H-1,3-oxazin-6-one is a promising compound with potential applications in various fields, including medicinal chemistry, material science, and catalysis. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(2-fluorophenyl)-4-(3-methylphenyl)-6H-1,3-oxazin-6-one have been discussed in this paper. Further research is needed to fully understand the potential of 2-(2-fluorophenyl)-4-(3-methylphenyl)-6H-1,3-oxazin-6-one and its derivatives as therapeutic agents.

Synthesis Methods

The synthesis of 2-(2-fluorophenyl)-4-(3-methylphenyl)-6H-1,3-oxazin-6-one involves the condensation of 2-fluorobenzaldehyde and 3-methylphenylacetic acid in the presence of a catalyst, followed by cyclization with phosgene. The yield of 2-(2-fluorophenyl)-4-(3-methylphenyl)-6H-1,3-oxazin-6-one can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

2-(2-fluorophenyl)-4-(3-methylphenyl)-6H-1,3-oxazin-6-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. 2-(2-fluorophenyl)-4-(3-methylphenyl)-6H-1,3-oxazin-6-one has also been found to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase, which is a promising target for the treatment of autoimmune diseases and cancer.

properties

IUPAC Name

2-(2-fluorophenyl)-4-(3-methylphenyl)-1,3-oxazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO2/c1-11-5-4-6-12(9-11)15-10-16(20)21-17(19-15)13-7-2-3-8-14(13)18/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJXYRZAGQYNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)OC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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